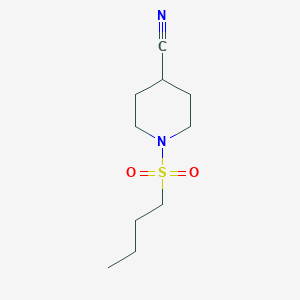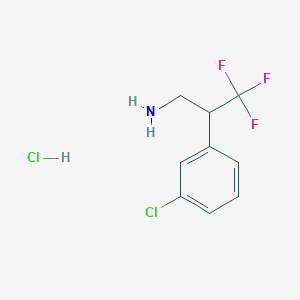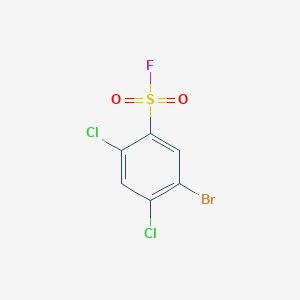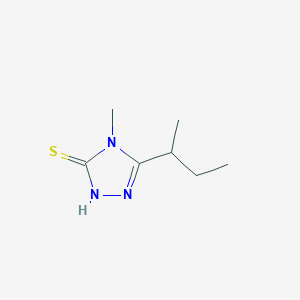
1-(Butane-1-sulfonyl)piperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butane-1-sulfonyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C10H18N2O2S It is a derivative of piperidine, a six-membered ring containing nitrogen, and features both a sulfonyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butane-1-sulfonyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with butane-1-sulfonyl chloride and subsequent introduction of the nitrile group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of piperidine with butane-1-sulfonyl chloride in the presence of a base.
Step 2: Introduction of the nitrile group through a suitable reagent such as cyanogen bromide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Butane-1-sulfonyl)piperidine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(Butane-1-sulfonyl)piperidine-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Butane-1-sulfonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes.
Receptors: It may bind to certain receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
1-(Butane-1-sulfonyl)piperidine-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-(Butane-1-sulfonyl)piperidine-4-amine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness:
- The presence of both sulfonyl and nitrile groups in this compound provides unique reactivity and binding properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research Its unique chemical structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry
Propriétés
Formule moléculaire |
C10H18N2O2S |
|---|---|
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
1-butylsulfonylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C10H18N2O2S/c1-2-3-8-15(13,14)12-6-4-10(9-11)5-7-12/h10H,2-8H2,1H3 |
Clé InChI |
HEPYNMLGEUFRNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)N1CCC(CC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13185858.png)



![1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B13185885.png)
![({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13185892.png)


![5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13185913.png)
methanol](/img/structure/B13185917.png)
![Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185920.png)



